molecular formula C10H19N B13079360 1-Azaspiro[3.7]undecane

1-Azaspiro[3.7]undecane

Cat. No.: B13079360
M. Wt: 153.26 g/mol
InChI Key: ZDVZQVUJNZXBMZ-UHFFFAOYSA-N
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Description

1-Azaspiro[3.7]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecane can be synthesized through various methods, including the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at specific positions of the spiro ring . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.7]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .

Scientific Research Applications

1-Azaspiro[3.7]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.7]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[3.7]undecane is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific proteins, such as the MmpL3 protein, highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-azaspiro[3.7]undecane

InChI

InChI=1S/C10H19N/c1-2-4-6-10(7-5-3-1)8-9-11-10/h11H,1-9H2

InChI Key

ZDVZQVUJNZXBMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)CCN2

Origin of Product

United States

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